3-Chloro-4-(imidazol-1-yl)benzonitrile is a novel core structure designed for androgen receptor (AR) antagonists. [] It is a product of scaffold hopping from existing AR antagonists targeting the ligand-binding pocket (LBP). [] This compound represents a potential starting point for developing new therapeutics for prostate cancer (PCa) by potentially targeting the non-LBP site of AR. []
Although the exact mechanism of action of 3-Chloro-4-(imidazol-1-yl)benzonitrile is not explicitly described in the provided research, it is suggested to exert its AR antagonistic activity by targeting a site different from the traditional LBP. [] This non-LBP targeting strategy holds promise for overcoming drug resistance mechanisms commonly encountered with existing AR antagonists. []
The primary scientific application of 3-Chloro-4-(imidazol-1-yl)benzonitrile, as highlighted in the provided papers, is its potential as a novel core structure for developing AR antagonists. [] This application stems from its ability to potentially target the non-LBP site of the AR, presenting a promising avenue for overcoming drug resistance in PCa treatment. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2